

Navigating the Post-CFC-113 Landscape: A Comparative Guide to Analytical Alternatives

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Compound of Interest

Compound Name: 1,1,2-Trichlorotrifluoroethane

Cat. No.: B165192

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For decades, **1,1,2-Trichlorotrifluoroethane** (CFC-113) was a stalwart in the analytical laboratory, prized for its unique properties as a solvent for extraction, a mobile phase component in chromatography, and a cleaning and verification agent for critical applications. However, its significant contribution to ozone depletion led to its global phase-out under the Montreal Protocol. This guide provides a comprehensive cross-validation of analytical results historically obtained with CFC-113 against modern, more environmentally benign alternatives, offering researchers, scientists, and drug development professionals the data and methodologies needed to transition their practices effectively.

This publication presents a comparative analysis of CFC-113 and its primary replacements, focusing on quantitative performance data, detailed experimental protocols for established alternative methods, and a clear visualization of the solvent selection and validation workflow. The aim is to equip analytical scientists with the necessary information to maintain data quality and consistency while adhering to environmental regulations.

Comparative Analysis of Solvent Properties

The selection of an appropriate solvent is critical for the success of any analytical method. The following table summarizes the key physical and chemical properties of CFC-113 and its common alternatives. This data is essential for understanding the potential impact of solvent substitution on extraction efficiency, chromatographic separation, and overall method performance.

Property	1,1,2-Trichlorotrifluoroethane (CFC-113)	n-Hexane	S-316 (Dimer/trimer of chlorotrifluoroethylene)
Formula	C ₂ Cl ₃ F ₃	C ₆ H ₁₄	(C ₂ ClF ₃) _n
Molar Mass (g/mol)	187.37	86.18	N/A
Boiling Point (°C)	47.6	69	N/A
Density (g/mL at 20°C)	1.57	0.659	N/A
Water Solubility	170 mg/L	Insoluble	Insoluble
Vapor Pressure (mmHg at 20°C)	285	124	N/A
Primary Hazards	Ozone Depleting	Flammable, Neurotoxin	N/A
Regulatory Status	Phased out under Montreal Protocol	Widely used, with some safety restrictions	Ozone-friendly alternative

Performance Comparison in Analytical Applications

The transition from CFC-113 necessitates a thorough evaluation of the performance of alternative solvents in specific analytical applications. This section provides a comparative overview of results obtained in key analytical techniques.

Extraction of Oil and Grease from Water

One of the most common applications for CFC-113 was the determination of oil and grease in water, as outlined in former EPA methods 413.2 and 418.1. The current standard, EPA Method 1664A, utilizes n-hexane as the extraction solvent. Studies have shown that results from Method 1664A are generally comparable to those from the previous CFC-113-based methods. [1] Another alternative is ASTM D7066-04, which employs the solvent S-316 and infrared analysis, offering a similar extraction procedure to the older Freon-based methods.[2][3]

Analytical Method	Solvent	Technique	Performance Summary
Former EPA Methods 413.2/418.1	CFC-113	Infrared Spectroscopy	Historical baseline for oil and grease determination.
EPA Method 1664A	n-Hexane	Gravimetry	Produces results generally comparable to CFC-113 methods. [1]
ASTM D7066-04	S-316	Infrared Spectroscopy	Extraction efficiency is comparable to Freon/infrared methods. [3]

Lipid and Natural Product Extraction

While direct comparative data for CFC-113 in lipid and natural product extraction is limited due to its phase-out, the performance of modern solvents provides a benchmark for current methodologies. The choice of solvent polarity is crucial for extraction efficiency. For instance, a mixture of a polar and a non-polar solvent often yields higher lipid recovery from biological matrices compared to a single non-polar solvent.

Application	Solvent System	Matrix	Key Findings
Microalgal Lipid Extraction	Hexane	Microalgae	Lower extraction efficiency compared to mixed-polarity systems.
Microalgal Lipid Extraction	Hexane:Ethanol	Microalgae	Nearly three times higher lipid extraction yield than hexane alone. [4]
Photosynthetic Tissue Lipid Extraction	Chloroform:Methanol	Plant Material	Highest total fatty acid content compared to hexane/isopropanol and ethanol. [5]
Natural Product Extraction	Ethyl Acetate vs. Poly-Benzyl-Resin	Bacterial Culture	Both methods extracted the same target compounds, but the resin extract contained more media components. [6] [7]

Experimental Protocols for Key Alternative Methods

To facilitate the adoption of modern, compliant analytical techniques, detailed protocols for two key replacement methods for the determination of oil and grease in water are provided below.

EPA Method 1664A: n-Hexane Extractable Material (HEM) and Silica Gel Treated n-Hexane Extractable Material (SGT-HEM)

1. Principle: This method determines n-hexane extractable material (HEM), commonly referred to as oil and grease, and n-hexane extractable material that is not adsorbed by silica gel (SGT-HEM), which is a measure of non-polar material, in aqueous samples. The determination is gravimetric.[\[8\]](#)[\[9\]](#)

2. Apparatus:

- Separatory funnel, 2-L, with TFE stopcock.
- Distilling flask, 125-mL.
- Water bath, heated, for solvent evaporation.
- Vacuum pump or other source of vacuum.
- Analytical balance, capable of weighing to 0.1 mg.
- Drying oven.
- Desiccator.

3. Reagents and Materials:

- n-Hexane, 85% minimum purity, residue less than 1 mg/L.
- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 1:1.
- Sodium sulfate, anhydrous, granular.
- Silica gel, 60-200 mesh, dehydrated.
- Quality control standards (hexadecane and stearic acid).

4. Procedure:

- Sample Collection and Preservation: Collect a 1-liter grab sample in a glass bottle. If analysis is delayed, acidify the sample to a pH < 2 with HCl or H₂SO₄.[\[8\]](#)
- Extraction:
 - Transfer the sample to a separatory funnel.
 - Add 30 mL of n-hexane to the sample bottle, cap, and shake vigorously to rinse the inner surfaces.

- Transfer the n-hexane rinse to the separatory funnel.
- Shake the separatory funnel vigorously for 2 minutes with periodic venting.
- Allow the phases to separate for a minimum of 10 minutes.
- Drain the aqueous layer back into the sample bottle.
- Drain the n-hexane layer through a funnel containing a filter paper and 10 g of anhydrous sodium sulfate into a clean, pre-weighed distilling flask.
- Repeat the extraction two more times with 30 mL portions of n-hexane, combining all extracts in the distilling flask.
- Solvent Evaporation:
 - Distill the n-hexane from the flask in a water bath at 85°C.
 - Draw air through the flask with an applied vacuum for the last minute of distillation.
- Gravimetric Determination:
 - Cool the flask in a desiccator for at least 30 minutes and weigh to the nearest 0.1 mg.
 - The result is the total HEM.
- SGT-HEM (Non-polar Material) Determination (Optional):
 - Re-dissolve the HEM in 100 mL of n-hexane.
 - Add 3 g of silica gel and stir with a magnetic stirrer for 5-10 minutes.
 - Filter the solution and re-distill the solvent as in step 3.
 - The resulting weight is the SGT-HEM.

ASTM D7066-04: Oil and Grease and Nonpolar Material by Infrared Determination using S-316 Solvent

1. Principle: This method determines oil and grease and non-polar material in water and wastewater by infrared (IR) analysis of an extract obtained using the solvent S-316 (dimer/trimer of chlorotrifluoroethylene). The concentration is determined by measuring the absorption at the C-H stretching frequency around 2930 cm⁻¹.

2. Apparatus:

- Separatory funnel.
- Infrared Spectrometer (FTIR or fixed filter analyzer).
- Quartz cuvettes.
- Magnetic stirrer and stir bars.
- Filter paper.

3. Reagents and Materials:

- S-316 solvent.
- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄).
- Sodium sulfate, anhydrous.
- Silica gel (for non-polar material determination).
- Calibration standards.

4. Procedure:

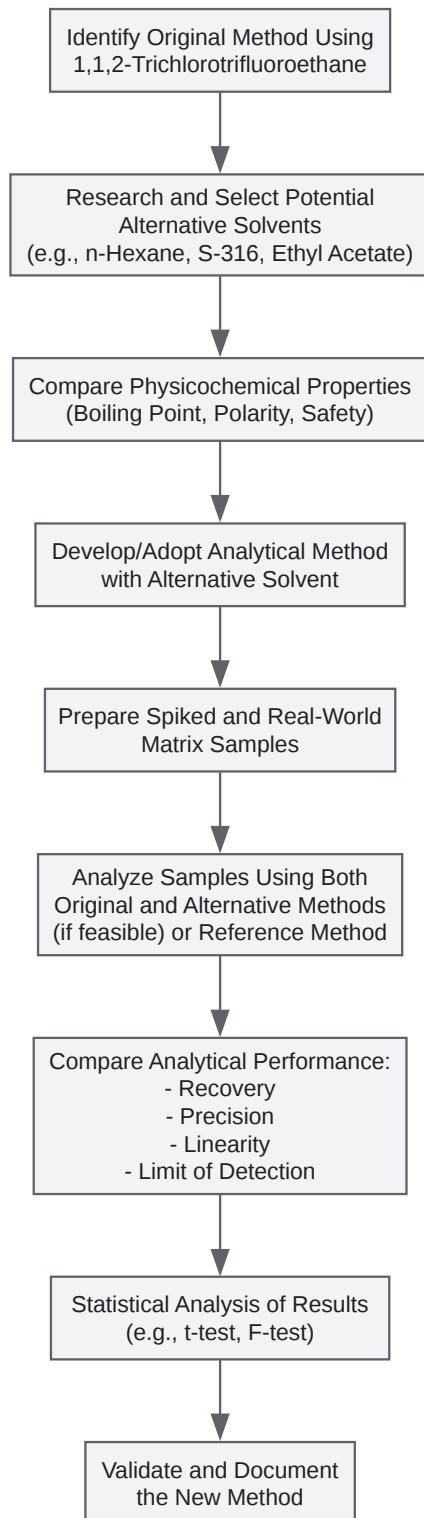
- Sample Collection and Preservation: Collect and acidify the sample to pH < 2 as in EPA Method 1664A.
- Extraction:
 - Transfer a known volume of the sample to a separatory funnel.
 - Add a specified volume of S-316 solvent.

- Shake vigorously for 2 minutes.
- Allow the phases to separate and drain the lower S-316 layer.[\[3\]](#)
- Infrared Analysis for Total Oil and Grease (TOG):
 - Place the S-316 extract directly into a quartz cuvette.
 - Measure the infrared absorbance at 2930 cm⁻¹.
 - Quantify the concentration using a calibration curve prepared with known standards.
- Analysis for Total Petroleum Hydrocarbons (TPH) / Non-polar Material (Optional):
 - Pass the S-316 extract through silica gel to remove polar substances.
 - Measure the infrared absorbance of the treated extract as in step 3.

Visualization of Analytical Workflows

To further clarify the processes involved in transitioning from older to modern analytical methods, the following diagrams, generated using the DOT language, illustrate the key decision-making and experimental workflows.

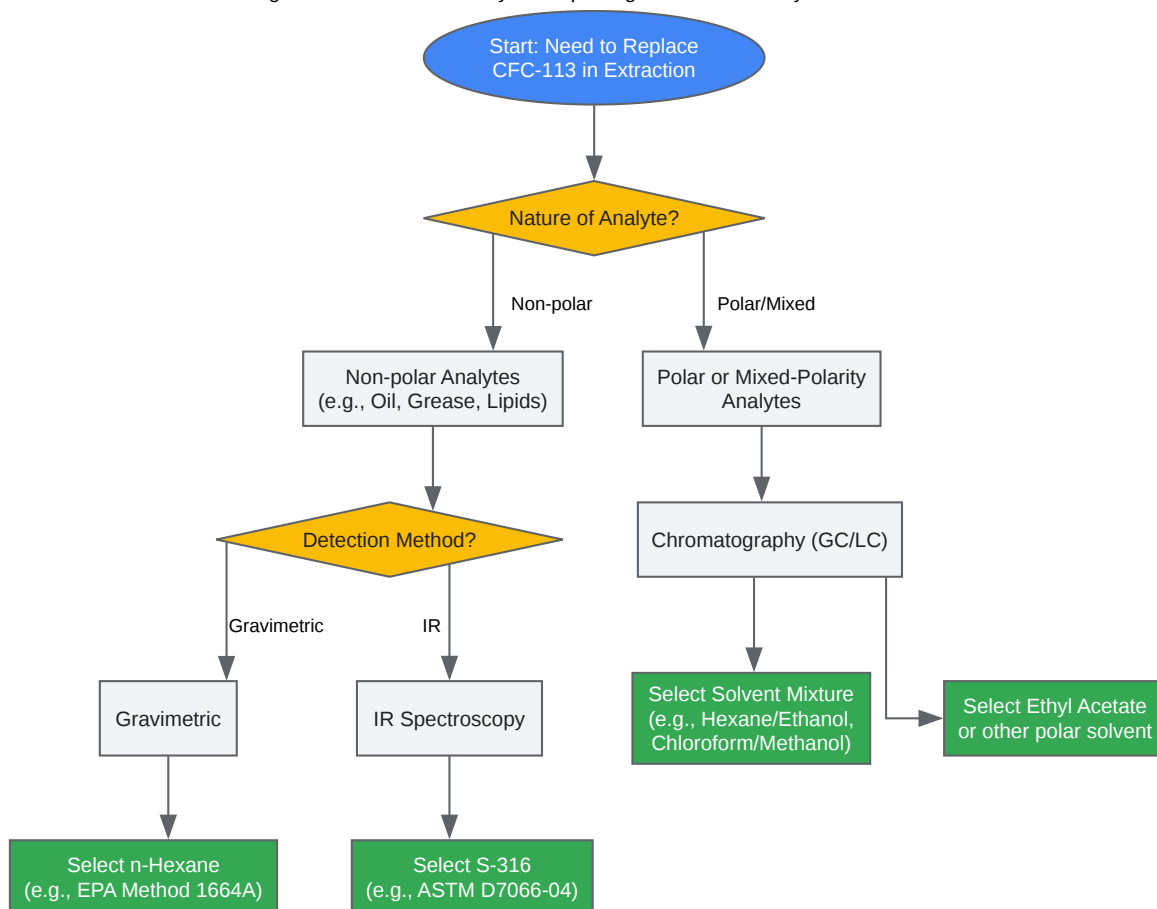
Diagram 1: Workflow for Cross-Validation of an Alternative Analytical Solvent



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Diagram 1: Workflow for Cross-Validation of an Alternative Analytical Solvent

Diagram 2: Decision Pathway for Replacing CFC-113 in Analytical Extraction



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Diagram 2: Decision Pathway for Replacing CFC-113 in Analytical Extraction

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